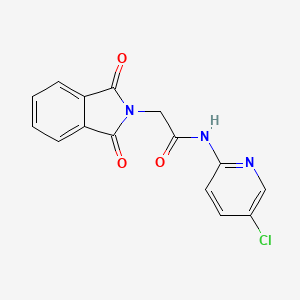

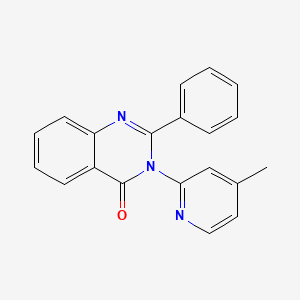

![molecular formula C19H20N2O2S B5554524 1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazines represent a class of organic compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The compound "1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone" falls within this category, and its analysis involves understanding its synthesis, molecular structure, chemical reactions, physical, and chemical properties.

Synthesis Analysis

Piperazine derivatives, including those with complex substituents, are typically synthesized through reactions involving isothiocyanates, dibasic acid chlorides, or by acylation of N-monosubstituted ethylenediamines. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines is achieved from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution (Tung, 1957).

Molecular Structure Analysis

Molecular structure characterization of piperazine derivatives is commonly performed using techniques such as X-ray crystallography, which provides insights into the conformation and geometry of the molecule. For example, the crystal structure of related piperazine compounds has been determined, illustrating typical conformations and bond lengths (Little et al., 2008).

Chemical Reactions and Properties

Piperazine compounds participate in a variety of chemical reactions, including nucleophilic substitution and Michael addition. These reactions often lead to the formation of new derivatives with potential biological activities. For instance, electrochemical synthesis has been employed to generate novel arylthiobenzazoles from piperazine derivatives, showcasing the compound's versatility in chemical transformations (Amani & Nematollahi, 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

The compound has been involved in research exploring the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized through a one-pot Biginelli reaction, demonstrating a simple and efficient method for obtaining these compounds in good yield. The structural confirmation of these compounds, particularly those containing the morpholine moiety, was achieved through single crystal X-ray crystallography (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Potential Therapeutic Applications

Antidepressant Properties : The compound Lu AA21004, closely related to 1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone, has been identified as a novel antidepressant. Its metabolism was extensively studied using human liver microsomes, revealing its oxidative metabolism to various metabolites. This study underscores the importance of understanding the metabolic pathways of potential therapeutic agents (Hvenegaard et al., 2012).

Anti-Acetylcholinesterase Activity : Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a structural resemblance with 1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone, has shown significant anti-acetylcholinesterase activity. This suggests potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Enzyme Interaction and Metabolic Studies

A comprehensive study on the oxidative metabolism of Lu AA21004 by cytochrome P450 enzymes and other enzymes in vitro has provided valuable insights into its metabolic pathways. Understanding these pathways is crucial for the development of new drugs, as it helps predict potential drug interactions and side effects (Hvenegaard et al., 2012).

Propriétés

IUPAC Name |

1-(4-methylphenyl)-4-(2-methylsulfanylbenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-14-7-9-15(10-8-14)21-12-11-20(13-18(21)22)19(23)16-5-3-4-6-17(16)24-2/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMRZNVYZSOVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

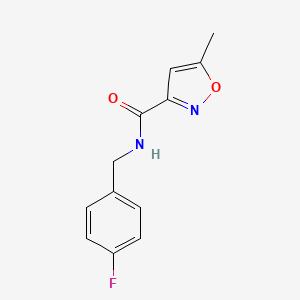

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

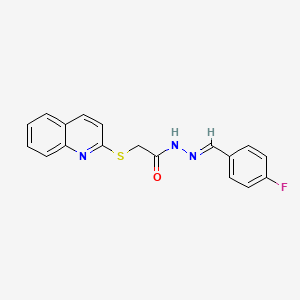

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

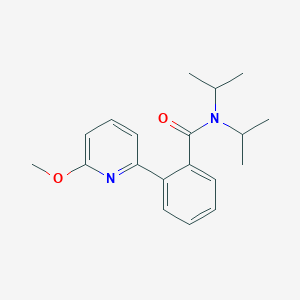

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)